Tert-butyl 3-hydroxy-4-methylenepiperidine-1-carboxylate

Medicinal chemistry Organic synthesis Scaffold diversification

Tert-butyl 3-hydroxy-4-methylenepiperidine-1-carboxylate (CAS 159635-22-0, molecular formula C₁₁H₁₉NO₃, molecular weight 213.27 g/mol) is an N-Boc-protected piperidine derivative that integrates two distinct synthetic handles: a secondary hydroxyl group at the 3-position and an exocyclic methylene group at the 4-position. The compound is a colorless solid with a predicted density of 1.09±0.1 g/cm³ and a predicted boiling point of 309.0±42.0 °C at 760 mmHg.

Molecular Formula C11H19NO3
Molecular Weight 213.27 g/mol
CAS No. 159635-22-0
Cat. No. B112009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-hydroxy-4-methylenepiperidine-1-carboxylate
CAS159635-22-0
Molecular FormulaC11H19NO3
Molecular Weight213.27 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(=C)C(C1)O
InChIInChI=1S/C11H19NO3/c1-8-5-6-12(7-9(8)13)10(14)15-11(2,3)4/h9,13H,1,5-7H2,2-4H3
InChIKeyIMRNHROGUGVTAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 3-hydroxy-4-methylenepiperidine-1-carboxylate (CAS 159635-22-0): Core Structural and Physicochemical Profile


Tert-butyl 3-hydroxy-4-methylenepiperidine-1-carboxylate (CAS 159635-22-0, molecular formula C₁₁H₁₉NO₃, molecular weight 213.27 g/mol) is an N-Boc-protected piperidine derivative that integrates two distinct synthetic handles: a secondary hydroxyl group at the 3-position and an exocyclic methylene group at the 4-position [1]. The compound is a colorless solid with a predicted density of 1.09±0.1 g/cm³ and a predicted boiling point of 309.0±42.0 °C at 760 mmHg . Its computed XLogP3-AA of 0.8 and topological polar surface area of 49.8 Ų place it in a polarity range suitable for further elaboration in medicinal chemistry programs [2]. The Boc protecting group ensures compatibility with a broad range of downstream transformations, including transition metal-catalyzed cross-coupling reactions, oxidation, and reductive amination sequences [3].

Why In-Class N-Boc-Piperidine Building Blocks Cannot Replace Tert-butyl 3-hydroxy-4-methylenepiperidine-1-carboxylate


Simple substitution with common N-Boc-piperidine building blocks—such as tert-butyl 4-methylenepiperidine-1-carboxylate (CAS 159635-49-1, lacking the 3-OH, density 1.0 g/cm³, boiling point 257.6 °C) or tert-butyl 3-hydroxypiperidine-1-carboxylate (CAS 85275-45-2, lacking the 4-methylene, MW 201.26 g/mol) [1]—eliminates a critical synthetic design element. The simultaneous presence of the 3-hydroxyl and 4-exocyclic methylene groups in the target compound enables a unique and orthogonal reactivity profile: the hydroxyl can serve as a stereochemical anchor or undergo oxidation and subsequent functionalization, while the methylene group permits olefin-based transformations such as epoxidation, dihydroxylation, cross-metathesis, or hydroboration [2]. Patents describing spiropiperidine tryptase inhibitors explicitly reference 3-hydroxy-4-methylenepiperidine intermediates, indicating that the scaffold's substitution pattern is required for downstream pharmacophore assembly rather than being an interchangeable commodity [3]. A user who procures the mono-functional analogs will encounter a synthetic dead-end where critical C–C or C–O bond disconnections are no longer accessible without additional protecting-group and redox manipulation steps, increasing step-count, cost, and process mass intensity.

Quantitative Differentiation Evidence for Tert-butyl 3-hydroxy-4-methylenepiperidine-1-carboxylate vs. Closest Analogs


Structural Differentiation: Dual Functional Handle Density vs. Mono-Functional N-Boc-Piperidine Analogs

The target compound contains two orthogonal functional groups—a secondary alcohol (C3–OH) and an exocyclic olefin (C4=CH₂)—within the same N-Boc-piperidine scaffold. In contrast, the closest commercial analogs possess only one of these handles: tert-butyl 4-methylenepiperidine-1-carboxylate (CAS 159635-49-1) lacks the 3-hydroxyl, and tert-butyl 3-hydroxypiperidine-1-carboxylate (CAS 85275-45-2) lacks the 4-methylene [1]. A substructure search in PubChem returns fewer than 5 compounds that match the exact 3-hydroxy-4-methylenepiperidine-1-carboxylate connectivity, underscoring the rarity of this dual-functional motif [2].

Medicinal chemistry Organic synthesis Scaffold diversification

Physicochemical Property Differentiation: Boiling Point, Density, and Polarity vs. 4-Methylenepiperidine Analog

The introduction of the 3-hydroxyl group significantly alters the physicochemical profile relative to the corresponding 4-methylenepiperidine lacking this group. The target compound has a predicted boiling point of 309.0±42.0 °C (760 mmHg) and a predicted density of 1.09±0.1 g/cm³, compared with 257.6±29.0 °C and 1.0±0.1 g/cm³ for tert-butyl 4-methylenepiperidine-1-carboxylate (CAS 159635-49-1) . The ~51 °C higher boiling point and increased density are consistent with the additional hydrogen-bond donor capacity (1 HBD for the target vs. 0 for the des-hydroxy analog) [1].

Process chemistry Purification development Analytical characterization

Purity Specification Differentiation Across Commercial Suppliers

Commercial suppliers offer the target compound at distinct purity tiers: Bidepharm provides standard purity of 95% with batch-specific QC documentation including NMR, HPLC, and GC ; MolCore offers NLT 98% purity under ISO-certified quality systems ; Aladdin Scientific supplies at ≥97% purity ; Beyotime provides a 95% grade with a defined 3-year shelf-life at 4 °C . In contrast, the des-hydroxy analog tert-butyl 4-methylenepiperidine-1-carboxylate is most commonly supplied at 98% purity as a liquid, with fewer QC data package options . The solid physical state of the target compound facilitates handling and accurate weighing compared to the liquid comparator.

Procurement quality control Vendor qualification Analytical batch release

Synthetic Utility: Demonstration of 4-Methylene Functionalization in Piperidine Scaffold Diversification

The exocyclic methylene group at the 4-position is not available in saturated 3-hydroxypiperidine analogs. Choi et al. (2022) demonstrated that N-Boc-4-methylenepiperidines can undergo kinetic resolution and subsequent functionalization of the methylene group to generate a library of 2,4-disubstituted piperidines with high enantiomeric ratios and without loss of enantiopurity [1]. While this study used 2-aryl-4-methylenepiperidines rather than the 3-hydroxy variant, it establishes the synthetic principle that the 4-methylene group serves as a versatile lynchpin for accessing diverse 4-substituted piperidines. US Patent 8,158,792 further exemplifies the use of 3-hydroxy-4-methylenepiperidine intermediates in the synthesis of spiropiperidine tryptase inhibitors, demonstrating that both functional groups are required for the target pharmacophore [2].

Late-stage functionalization Fragment-based drug discovery Stereoselective synthesis

High-Value Procurement and Application Scenarios for Tert-butyl 3-hydroxy-4-methylenepiperidine-1-carboxylate


Medicinal Chemistry: Synthesis of 3,4-Disubstituted Piperidine Libraries for CNS and Oncology Targets

The dual orthogonal functionality (3-OH + 4-methylene) makes this compound an ideal central building block for generating diverse 3,4-disubstituted piperidine libraries [1]. Medicinal chemists can exploit the methylene group for olefin cross-metathesis, epoxidation-ring opening, or hydroboration sequences to install aryl, heteroaryl, or aminoalkyl substituents at C4, while the 3-hydroxyl can be oxidized to a ketone for reductive amination or retained as a hydrogen-bond donor for target engagement [2]. This dual diversification strategy is directly relevant to programs targeting kinase inhibitors, GPCR modulators, and ion channel ligands, where the piperidine ring is a privileged scaffold.

Process Development: Scalable Intermediate for Spiropiperidine Tryptase Inhibitors and Related APIs

US Patent 8,158,792 explicitly identifies 3-hydroxy-4-methylenepiperidine intermediates as precursors to spiropiperidine tryptase inhibitors, a class of compounds evaluated for mast cell-mediated inflammatory disorders [3]. The Boc protecting group is compatible with multi-kilogram scale synthesis and can be removed under standard acidic conditions (TFA or HCl) to liberate the free amine for subsequent coupling. The solid physical state and availability in NLT 98% purity support direct use in GMP intermediate manufacture without additional recrystallization.

Academic and Industrial Fragment-Based Drug Discovery (FBDD) Programs

The compound's molecular weight (213.27 g/mol), hydrogen-bond donor/acceptor profile (1 HBD, 3 HBA), and XLogP3-AA of 0.8 place it within the rule-of-three guidelines for fragment library design [4]. Unlike mono-functional fragments that anchor to only one type of protein residue, the dual functional groups allow simultaneous hydrogen-bonding and hydrophobic contacts, potentially increasing hit rates in biophysical screens (SPR, NMR, or thermal shift assays) against challenging targets such as protein-protein interaction interfaces.

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